molecular formula C11H8ClN3O3 B2480649 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 303150-43-8

1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

カタログ番号: B2480649
CAS番号: 303150-43-8
分子量: 265.65
InChIキー: MFGJQVGVVATWLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a pyridazine derivative characterized by a 3-chlorophenyl substituent at position 1, a hydroxy group at position 4, a ketone at position 6, and a carboxamide moiety at position 3. Its molecular formula is C₁₁H₈ClN₃O₃, with a molecular weight of approximately 265.45 g/mol (calculated from structural data). The carboxamide (-CONH₂) group contributes to hydrogen bonding, which is critical for biological activity and solubility .

特性

IUPAC Name

1-(3-chlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGJQVGVVATWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the pyridazine ring through cyclization reactions involving appropriate precursors. The hydroxy and oxo groups are introduced through selective oxidation and reduction reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

化学反応の分析

Types of Reactions: 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.

科学的研究の応用

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₇ClN₂O₄
  • Molecular Weight : 266.64 g/mol
  • CAS Number : 339029-56-0

The compound features a chlorophenyl group, a hydroxy group, and a pyridazine ring, which contribute to its unique chemical reactivity and biological properties.

Chemistry

1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide serves as a building block in the synthesis of more complex organic molecules. Its structural characteristics allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activity , including:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
  • Antiviral Activity : The compound may inhibit viral replication by interfering with viral enzymes or host cell receptors.

Medicine

The compound is under investigation for its potential therapeutic effects , particularly in cancer treatment:

  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through mechanisms such as:
    • Enzyme inhibition
    • Receptor modulation
    • Cell cycle arrest
Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in specific contexts.

Comparative Analysis with Related Compounds

Comparing this compound to similar ones reveals unique properties:

Compound NameKey Features
1-(3-Chlorophenyl)piperazinePsychoactive properties
3-ChlorophenylhydrazineUsed in synthesizing various heterocyclic compounds
4-Hydroxy-6-oxo-1,6-dihydropyridazineSimpler analog with similar structural features

The combination of functional groups and the presence of the pyridazine ring in 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide imparts distinct chemical and biological properties compared to its analogs.

作用機序

The mechanism by which 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Methyl Ester Analog

Compound : Methyl 1-(3-chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

  • Molecular Formula : C₁₂H₉ClN₂O₄
  • Molecular Weight : 280.67 g/mol
  • Key Differences: Replaces the carboxamide (-CONH₂) with a methyl ester (-COOCH₃). Reduced hydrogen-bonding capacity compared to the carboxamide, which may decrease affinity for polar targets .

Ethyl Ester with Trifluoromethyl Substituent

Compound : Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxylate

  • Molecular Formula : C₁₄H₁₀ClF₃N₂O₃
  • Molecular Weight : 346.69 g/mol
  • Key Differences: Incorporates a trifluoromethyl (-CF₃) group at position 4 and an ethyl ester (-COOCH₂CH₃). The ethyl ester further increases lipophilicity compared to the methyl ester analog .

N-(4-Chlorophenyl) Carboxamide with Trifluoromethyl Group

Compound : 1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide

  • Molecular Formula : ~C₁₇H₁₀Cl₂F₃N₃O₃ (estimated)
  • Molecular Weight : ~434.18 g/mol
  • Key Differences: Features dual chlorophenyl groups (3-Cl and 4-Cl) and a -CF₃ substituent. The 4-chlorophenyl group on the carboxamide nitrogen introduces steric bulk and additional lipophilicity, which may enhance binding to hydrophobic pockets in biological targets.

Phenyl Variant (Non-Chlorinated)

Compound : 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide

  • Molecular Formula : C₁₁H₉N₃O₃
  • Molecular Weight : 243.21 g/mol
  • Key Differences: Replaces the 3-chlorophenyl group with a phenyl ring. Lower molecular weight and polarity compared to the chlorinated analog .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
Target Compound C₁₁H₈ClN₃O₃ 265.45 3-ClPh, -CONH₂ Balanced polarity; H-bond donor/acceptor
Methyl Ester Analog C₁₂H₉ClN₂O₄ 280.67 3-ClPh, -COOCH₃ Increased lipophilicity; ester hydrolysis susceptibility
Ethyl Ester with -CF₃ C₁₄H₁₀ClF₃N₂O₃ 346.69 3-ClPh, -COOEt, 4-CF₃ Enhanced stability; high lipophilicity
N-(4-ClPh) Carboxamide ~C₁₇H₁₀Cl₂F₃N₃O₃ ~434.18 3-ClPh, 4-CF₃, N-(4-ClPh) Steric bulk; dual hydrophobic interactions
Phenyl Variant C₁₁H₉N₃O₃ 243.21 Ph, -CONH₂ Reduced metabolic stability; lower polarity

生物活性

1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, also known as 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H7ClN2O4
  • Molecular Weight : 280.66 g/mol
  • CAS Number : 339029-56-0

Research indicates that this compound exhibits multiple mechanisms of action, particularly in the context of its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cholesterol absorption and lipid metabolism. For instance, it has been reported to lower total plasma cholesterol levels in animal models .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. The presence of the chlorophenyl group is believed to enhance its efficacy against bacterial and fungal strains .
  • Antioxidant Activity : The hydroxyl groups in the structure contribute to its antioxidant potential, which may play a role in protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide:

Study ReferenceBiological ActivityModel UsedKey Findings
Cholesterol-loweringHamster modelED50 = 0.04 mg/kg/day for liver cholesteryl esters reduction
AntimicrobialIn vitro testsHigh activity against Aspergillus flavus and Penicillium expansum
AntioxidantCell cultureSignificant reduction in oxidative stress markers

Case Study 1: Cholesterol Absorption Inhibition

In a study by Burnett et al., the compound was evaluated for its ability to inhibit intestinal cholesterol absorption in a cholesterol-fed hamster model. The results indicated a notable reduction in total plasma cholesterol levels, highlighting its potential as a therapeutic agent for hyperlipidemia .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on this compound were tested for antifungal activity against common pathogens. Results showed that several derivatives exhibited potent antifungal effects at concentrations as low as 0.25 mg/ml, suggesting that structural modifications can enhance biological activity .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyridazine core. Key steps include halogenation at the 3-chlorophenyl group and introduction of the carboxamide moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect intermediates’ stability and final product purity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while controlled temperatures (60–80°C) prevent side reactions like hydrolysis . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity.

Q. What spectroscopic and chromatographic methods are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical for assigning proton environments and verifying substituent positions. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, and X-ray crystallography (using SHELX software for refinement) provides definitive proof of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from polymorphism or twinning in this compound?

Polymorphism can be addressed by screening crystallization conditions (solvent, temperature, and additives) to isolate stable polymorphs. For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) allow simultaneous modeling of overlapping lattices. High-resolution data (≤1.0 Å) and careful analysis of residual electron density maps help distinguish disorder or partial occupancies. Comparative studies using differential scanning calorimetry (DSC) can link structural variations to thermal stability .

Q. What mechanistic insights explain the bioactivity variance between 3-chlorophenyl analogs and their non-halogenated counterparts?

The 3-chlorophenyl group enhances lipophilicity and π-stacking interactions with target proteins (e.g., kinase active sites). Computational docking studies (using AutoDock Vina) and comparative IC₅₀ assays reveal that chlorine’s electronegativity modulates binding affinity. For example, in pyridazine derivatives, the 3-chloro substituent increases inhibitory potency against COX-2 by 2–3-fold compared to non-halogenated analogs, likely due to improved hydrophobic interactions .

Q. How should researchers approach stability studies under varying environmental conditions (e.g., light, humidity)?

Accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) combined with photolytic stress (ICH Q1B) identifies degradation pathways. Analytical techniques like TGA and dynamic vapor sorption (DVS) quantify hygroscopicity, while LC-MS/MS identifies degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid). Surface adsorption studies (via microspectroscopic imaging) clarify interactions with packaging materials or indoor surfaces, which influence long-term stability .

Data Contradiction Analysis

Q. How can conflicting reports on synthetic yields be reconciled in the literature?

Yield discrepancies often stem from variations in starting material purity, solvent drying methods, or catalyst loadings. Systematic replication studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are recommended. For example, reports a 65% yield using freshly distilled THF, whereas cites 45% yield with commercial-grade solvent, highlighting the role of trace water in side reactions. Meta-analyses of reaction databases (e.g., Reaxys) can identify optimal conditions .

Methodological Recommendations

  • Crystallography: Use SHELXL for high-resolution refinement and Olex2 for visualization. For twinned data, employ the HKLF5 format in SHELXL .
  • Bioactivity Screening: Combine in vitro assays (e.g., enzyme inhibition) with molecular dynamics simulations to map structure-activity relationships .
  • Stability Testing: Pair accelerated aging with real-time stability monitoring in controlled environments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。